Cas no 1019572-54-3 (N-(butan-2-yl)-3-chloro-4-methoxyaniline)
N-(butan-2-yl)-3-chloro-4-methoxyaniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 3-chloro-4-methoxy-N-(1-methylpropyl)-
- n-(Sec-butyl)-3-chloro-4-methoxyaniline
- N-(butan-2-yl)-3-chloro-4-methoxyaniline
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- Inchi: 1S/C11H16ClNO/c1-4-8(2)13-9-5-6-11(14-3)10(12)7-9/h5-8,13H,4H2,1-3H3
- InChI Key: PLTCYEGSFGGUIB-UHFFFAOYSA-N
- SMILES: C1(NC(C)CC)=CC=C(OC)C(Cl)=C1
N-(butan-2-yl)-3-chloro-4-methoxyaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-164755-0.05g |
N-(butan-2-yl)-3-chloro-4-methoxyaniline |
1019572-54-3 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-164755-0.1g |
N-(butan-2-yl)-3-chloro-4-methoxyaniline |
1019572-54-3 | 0.1g |
$640.0 | 2023-06-08 | ||
| Enamine | EN300-164755-0.25g |
N-(butan-2-yl)-3-chloro-4-methoxyaniline |
1019572-54-3 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-164755-0.5g |
N-(butan-2-yl)-3-chloro-4-methoxyaniline |
1019572-54-3 | 0.5g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-164755-1.0g |
N-(butan-2-yl)-3-chloro-4-methoxyaniline |
1019572-54-3 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-164755-2.5g |
N-(butan-2-yl)-3-chloro-4-methoxyaniline |
1019572-54-3 | 2.5g |
$1428.0 | 2023-06-08 | ||
| Enamine | EN300-164755-5.0g |
N-(butan-2-yl)-3-chloro-4-methoxyaniline |
1019572-54-3 | 5g |
$2110.0 | 2023-06-08 | ||
| Enamine | EN300-164755-10.0g |
N-(butan-2-yl)-3-chloro-4-methoxyaniline |
1019572-54-3 | 10g |
$3131.0 | 2023-06-08 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01003554-1g |
N-(Butan-2-yl)-3-chloro-4-methoxyaniline |
1019572-54-3 | 95% | 1g |
¥1953.0 | 2023-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01003554-5g |
N-(Butan-2-yl)-3-chloro-4-methoxyaniline |
1019572-54-3 | 95% | 5g |
¥5656.0 | 2023-03-01 |
N-(butan-2-yl)-3-chloro-4-methoxyaniline Suppliers
N-(butan-2-yl)-3-chloro-4-methoxyaniline Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on N-(butan-2-yl)-3-chloro-4-methoxyaniline
Comprehensive Overview of N-(butan-2-yl)-3-chloro-4-methoxyaniline (CAS No. 1019572-54-3): Properties, Applications, and Industry Insights
N-(butan-2-yl)-3-chloro-4-methoxyaniline (CAS No. 1019572-54-3) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This chlorinated aniline derivative combines a methoxy group and a sec-butylamine moiety, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular formula C11H16ClNO and molecular weight of 213.7 g/mol position it as a valuable building block in medicinal chemistry.
Recent studies highlight the compound's role in developing selective enzyme inhibitors, particularly in kinase-targeted therapies—a hot topic in cancer drug discovery. The 3-chloro-4-methoxy substitution pattern is structurally analogous to several FDA-approved drugs, driving interest in its structure-activity relationships. Researchers are investigating its potential as a precursor for crop protection agents, aligning with the growing demand for sustainable agrochemicals in precision agriculture.
The compound's physicochemical properties—including a predicted logP of 3.2 and moderate water solubility—make it suitable for formulation optimization. Analytical methods like HPLC-MS and NMR spectroscopy are typically employed for purity verification (>98%), a critical parameter for GMP-compliant synthesis. Stability studies indicate optimal storage at 2-8°C under inert atmosphere, addressing common queries about chemical storage best practices.
In the context of green chemistry trends, novel synthetic routes for 1019572-54-3 are being explored to reduce organic solvent usage. Patent literature reveals its incorporation into heterocyclic scaffolds for neurological targets, coinciding with increased searches for blood-brain barrier permeable compounds. The butan-2-yl side chain offers interesting steric effects that modulate target binding—a feature frequently discussed in computer-aided drug design forums.
Supply chain data shows rising global demand for this fine chemical, particularly from contract research organizations specializing in custom synthesis. Regulatory databases confirm its status as a non-controlled substance, though proper laboratory safety protocols should always be followed. The compound's chromatographic behavior (typically eluting at 6.8 min in reverse-phase HPLC) aids in reaction monitoring, a practical consideration for process chemists.
Emerging applications include its use in fluorescence probes for cellular imaging, leveraging the aniline core's electron-donating properties. This aligns with the booming diagnostic reagents market. Computational studies predict favorable ADMET profiles for derivatives, making 1019572-54-3 a promising starting point for lead optimization in drug discovery pipelines.
Quality control specifications typically require heavy metal content below 10 ppm and residual solvents meeting ICH guidelines—key points for pharmaceutical compliance. The compound's crystallinity allows for characterization by X-ray diffraction, providing valuable data for polymorph screening studies. These technical attributes respond to frequent search queries about API characterization techniques.
Industry reports suggest growing interest in continuous flow synthesis approaches for this intermediate, addressing needs for process intensification. The chloro-methoxy pharmacophore is particularly valued in kinase inhibitor design, coinciding with increased research into targeted cancer therapies. Its scalable synthesis from commercially available 4-methoxy-3-chloronitrobenzene makes it accessible for medicinal chemistry programs.
Environmental fate studies indicate moderate biodegradability, an important consideration for green chemistry metrics. The compound's UV absorption at 280 nm facilitates analytical detection, while its mass spectrometry fragmentation pattern (characteristic m/z 213→168 transition) aids in metabolite identification studies. These analytical features address common technical questions in bioanalytical method development.
Recent scientific literature highlights innovative uses in catalysis as a ligand precursor, expanding beyond traditional pharmaceutical applications. The sec-butyl group's chirality introduces possibilities for asymmetric synthesis, a trending topic in chiral chemistry discussions. Proper handling requires standard personal protective equipment, with particular attention to organic amine safety protocols.
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